3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione
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Overview
Description
3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
S-pregabalin: A structural analog with similar functional groups.
3-(aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Another compound with an aminomethyl group and a heterocyclic ring.
Uniqueness
3-(aminomethyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
748724-40-5 |
---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
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